3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
Description
Significance of Bridged Azabicyclic Scaffolds in Synthetic Chemistry
Bridged azabicyclic scaffolds, such as the 3-azabicyclo[3.1.0]hexane core, are prominent structural motifs in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals. bohrium.comexlibrisgroup.comresearchgate.net Their rigid conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological macromolecules. nih.gov The 3-azabicyclo[3.1.0]hexyl ring system is considered a conformationally constrained isostere of the piperidine (B6355638) motif, a common feature in many bioactive compounds. nih.gov This structural analogy makes it a valuable scaffold for the design of novel therapeutic agents with improved pharmacological profiles. The inherent strain and unique geometry of these systems also present interesting challenges and opportunities for synthetic chemists, leading to the development of innovative synthetic methodologies. bohrium.comresearchgate.net
Historical Context of Bicyclo[3.1.0]hexane Derivatives in Academic Inquiry
The study of bicyclo[3.1.0]hexane derivatives has a rich history rooted in the fundamental principles of stereochemistry and reaction mechanisms. Early research focused on understanding the conformational preferences and reactivity of this strained ring system. The "boat" and "chair" conformations of the six-membered ring fused to the cyclopropane (B1198618) ring have been the subject of theoretical and experimental investigations. These foundational studies provided the essential groundwork for the subsequent exploration of more complex derivatives, including those with heteroatoms. The introduction of a nitrogen atom to form the 3-azabicyclo[3.1.0]hexane skeleton opened new avenues of research, particularly in the realm of medicinal chemistry, where this scaffold was identified as a key component of various biologically active molecules.
Overview of Research Trajectories for 3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
While extensive research has been conducted on the broader class of 3-azabicyclo[3.1.0]hexane derivatives, investigations specifically targeting this compound are more recent and focused. This particular compound primarily serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.
Current research trajectories for this compound and its close derivatives can be categorized as follows:
As a Synthetic Intermediate: A significant portion of the research involving this compound utilizes it as a key intermediate in the synthesis of novel pharmaceutical agents. For instance, it has been employed in the preparation of potent and selective triple reuptake inhibitors, which are of interest for the treatment of depression and other neuropsychiatric disorders. acs.org Patent literature also frequently describes its use in the synthesis of modulators for various receptors. googleapis.com
Exploration of Biological Activity: Research is ongoing to explore the biological activities of compounds derived from the this compound scaffold. Studies have shown that derivatives can exhibit potent antibacterial activity. nih.gov Furthermore, the parent 3-azabicyclo[3.1.0]hexane framework has been incorporated into molecules targeting a range of biological targets, including μ opioid ligands and metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulators. nih.gov The antiproliferative activity of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines is also an active area of investigation. mdpi.com
Development of Synthetic Methodologies: The synthesis of the 3-azabicyclo[3.1.0]hexane core itself remains an active area of research. Numerous methods, including transition-metal-catalyzed and transition-metal-free cyclization reactions, have been developed to construct this valuable scaffold. bohrium.comresearchgate.net These synthetic advancements facilitate access to a wider range of derivatives for biological screening.
Compound Data
Below are tables detailing the properties of this compound and a representative derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 888493-46-7 | bldpharm.com |
| Molecular Formula | C₆H₁₂N₂ | |
| Molecular Weight | 112.17 g/mol | |
| IUPAC Name | This compound | bldpharm.com |
Table 2: Spectroscopic Data for a Derivative, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
| Type | Data | Source |
| ¹H NMR (ppm) | 3.59 and 3.54 (attached to isochronous carbon atoms at 59.0 ppm), 1.54 (t, J = 2.3 Hz, NCH of cyclopropane ring), 1.35 (dd, J = 4.2, 2.3 Hz, bridgehead protons) | beilstein-journals.org |
| ¹³C NMR (ppm) | 59.0, 47.3 (NCH of cyclopropane ring), 25.5 and 24.5 (bridgehead carbons) | beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSYYHGSQMAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 3 Azabicyclo 3.1.0 Hexan 6 Amine
Retrosynthetic Analysis of the 3-Methyl-3-azabicyclo[3.1.0]hexane Core
A retrosynthetic analysis of the 3-Methyl-3-azabicyclo[3.1.0]hexane core reveals several strategic disconnections. The most apparent approach involves the formation of the cyclopropane (B1198618) ring as a key step. This leads back to a substituted pyrrolidine (B122466) or dihydropyrrole precursor.
Figure 1: Retrosynthetic Analysis of the 3-Methyl-3-azabicyclo[3.1.0]hexane Core
The primary retrosynthetic disconnection involves the cleavage of the C1-C6 and C5-C6 bonds of the cyclopropane ring. This points towards an intermolecular or intramolecular cyclopropanation of a suitable olefin. For instance, a dihydropyrrole derivative can undergo cyclopropanation to form the bicyclic system. The substituents, namely the methyl group on the nitrogen (N3) and the amine group at C6, can be introduced at various stages of the synthesis, either before or after the formation of the bicyclic core. Often, these functional groups are masked with protecting groups throughout the synthesis. For example, the nitrogen at the 3-position is commonly protected with a Boc (tert-butyloxycarbonyl) or benzyl (B1604629) group, and the 6-amino group can be derived from a precursor such as a carboxylic acid or an azide (B81097). beilstein-journals.org
Stereoselective Strategies in Azabicyclo[3.1.0]hexane Synthesis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives with specific stereochemistry is crucial for their biological activity. This necessitates the use of stereoselective synthetic methods.
Enantioselective and Diastereoselective Approaches
Enantioselective and diastereoselective strategies are employed to control the absolute and relative stereochemistry of the chiral centers in the 3-azabicyclo[3.1.0]hexane ring system. The formation of the cyclopropane ring can generate exo and endo diastereomers, and the substituents on the ring introduce further stereochemical complexity.
High levels of diastereoselectivity can be achieved in the cyclopropanation of N-Boc-2,5-dihydropyrrole with diazoacetates using dirhodium(II) catalysts. beilstein-journals.org The choice of catalyst and reaction conditions can selectively favor the formation of either the exo or endo isomer. For example, a study demonstrated that specific dirhodium(II) catalysts could produce the desired stereoisomer with high diastereomeric ratios. beilstein-journals.org Furthermore, asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes, catalyzed by chiral copper complexes, have been reported to produce highly enantioenriched 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org
Chiral Auxiliary and Asymmetric Catalysis in Bicyclic Systems
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. An optically active 3-azabicyclo[3.1.0]hexane has been successfully synthesized using a chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net This auxiliary directs the stereochemical outcome of key bond-forming reactions and can be subsequently removed.
Asymmetric catalysis offers a more efficient approach to enantioselective synthesis. Chiral catalysts, particularly those based on transition metals like rhodium, palladium, and copper, have been instrumental in the development of enantioselective methods for constructing the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgbeilstein-journals.org For instance, palladium-catalyzed asymmetric cyclization reactions of 1,6-enynes have been shown to produce chiral 3-azabicyclo[3.1.0]hexanes with excellent enantioselectivity. researchgate.net Similarly, organocatalysis, using chiral secondary amines, has emerged as a powerful tool for the asymmetric synthesis of bicyclic azaheterocycles. niscpr.res.in
Key Cyclization Reactions for the Bicyclo[3.1.0]hexane Scaffold
The construction of the bicyclic scaffold is the cornerstone of the synthesis. Various cyclization strategies have been developed to this end.
Intramolecular Cyclization Pathways
Intramolecular reactions are highly effective for forming the strained bicyclic system. One such method involves the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides, which provides access to highly substituted 3-azabicyclo[3.1.0]hexan-2-ones. nih.gov Another approach is the iodine-mediated intramolecular cyclization of N-allyl enamines. bohrium.com
A notable intramolecular strategy is the 1,5-C-H insertion of cyclopropylmagnesium carbenoids. In this method, a carbenoid generated from a 1-chlorocyclopropyl p-tolyl sulfoxide (B87167) inserts into a C-H bond adjacent to the nitrogen atom, forming the 3-azabicyclo[3.1.0]hexane ring system in high yields. researchgate.net
The following table summarizes selected intramolecular cyclization reactions for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold.
| Reaction Type | Catalyst/Reagent | Starting Material | Product | Yield (%) | Ref |
| Aza-Wacker-type Cyclization | Pd(OAc)₂ | Vinyl cyclopropanecarboxamide | 3-Azabicyclo[3.1.0]hexan-2-one derivative | Moderate | nih.gov |
| Iodine-mediated Cyclization | I₂ | N-allyl enamine | 3-Azabicyclo[3.1.0]hex-2-ene derivative | - | bohrium.com |
| 1,5-C-H Insertion | i-PrMgCl | 1-Chlorocyclopropyl p-tolyl sulfoxide derivative | 3-Azabicyclo[3.1.0]hexane derivative | up to 94 | researchgate.net |
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has become a powerful tool in the synthesis of cyclic and bicyclic compounds. While specific examples for the direct synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine via RCM are not extensively documented, the strategy is hypothetically applicable. A potential route could involve the RCM of a diene precursor containing a pre-formed cyclopropane ring or a precursor that can be subsequently cyclopropanated. The synthesis of proline-derived azabicycloalkane amino acids has been achieved through a ring-closing enyne metathesis (RCEYM) approach, highlighting the utility of metathesis in constructing related bicyclic nitrogen heterocycles. unimi.it
Amine Introduction and Functionalization Reactions
The introduction of the crucial amine functionality at the C-6 position of the 3-methyl-3-azabicyclo[3.1.0]hexane core is a key step in the synthesis of the target compound. This is typically achieved through either reductive amination of a corresponding ketone or by nucleophilic substitution of a suitable leaving group.
Reductive Amination Protocols
A concise enantioselective approach to the broader class of 3-azabicyclo[3.1.0]hexanes has been developed based on a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls, highlighting the utility of reductive amination in constructing this bicyclic system beilstein-journals.org.
Table 1: Key Reagents in Reductive Amination
| Reagent Class | Examples | Role in Synthesis |
| Ketone Precursor | 3-Methyl-3-azabicyclo[3.1.0]hexan-6-one | Provides the carbon skeleton for the final product. |
| Amine Source | Ammonia (B1221849), Ammonium acetate, Hydroxylamine | Reacts with the ketone to form an imine intermediate. |
| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Catalytic hydrogenation (e.g., H₂/Pd-C) | Reduces the imine intermediate to the target amine. |
| Catalyst | Cp*Ir complexes | Can be used for stereoselective reductive amination and cyclization. beilstein-journals.org |
Nucleophilic Substitution for Amine Installation
An alternative and versatile strategy for introducing the C-6 amino group is through nucleophilic substitution. This method involves the preparation of a 3-methyl-3-azabicyclo[3.1.0]hexane scaffold bearing a suitable leaving group at the 6-position, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with an amine nucleophile, or a protected equivalent like azide followed by reduction, yields the desired 6-amino product.
The use of protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives in nucleophilic substitution reactions to synthesize more complex molecules has been demonstrated, showcasing the reactivity of the C-6 position towards such transformations. For instance, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine and tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate have been employed as nucleophiles in reactions with various electrophiles thieme-connect.combeilstein-journals.org.
A patented procedure details the synthesis of [(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hex-6-yl]methyl methanesulfonate, which is then converted to the corresponding iodide. This iodide subsequently undergoes nucleophilic substitution, providing a clear precedent for this type of transformation on the 3-azabicyclo[3.1.0]hexane framework google.com. While this example involves a substituent on the exocyclic methylene, the principle of nucleophilic displacement at a position related to C-6 is well-established.
Table 2: Nucleophilic Substitution Strategies for Amine Installation
| Leaving Group at C-6 | Nucleophile | Key Reaction Steps |
| -OTs, -OMs | Sodium azide (NaN₃) | 1. Formation of the sulfonate ester from the corresponding alcohol. 2. Substitution with azide. 3. Reduction of the azide to the amine (e.g., with H₂/Pd-C or LiAlH₄). |
| -Br, -I | Ammonia (NH₃) or protected amine | Direct displacement of the halide with the amine nucleophile. |
| -Br, -I | Phthalimide followed by Gabriel synthesis | 1. Reaction with potassium phthalimide. 2. Hydrolysis or hydrazinolysis to release the primary amine. |
Synthesis of Stereoisomers and Resolution Techniques
The 3-azabicyclo[3.1.0]hexane core contains multiple stereocenters, leading to the possibility of various stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis or resolution of enantiomers and diastereomers is of significant importance.
Stereoselective synthesis of precursors to the target amine has been achieved. For example, the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be controlled to selectively produce either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates acs.org. These carboxylates can then be converted to the corresponding amines, for instance, via a Curtius rearrangement.
The resolution of racemic mixtures of 3-azabicyclo[3.1.0]hexane derivatives is another common approach to obtain enantiomerically pure compounds. A patent for a related 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate describes the use of chiral resolving agents, such as di-p-toluoyl-D-tartaric acid (D-DTTA) and dibenzoyl-D-tartaric acid (D-DBTA), to precipitate one enantiomer as a diastereomeric salt, leaving the other in solution choudharylab.com. A similar strategy could be applied to resolve racemic this compound or its precursors. Furthermore, the synthesis and resolution of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been accomplished through diastereomeric salt formation or chiral chromatography, demonstrating the feasibility of separating stereoisomers of this scaffold beilstein-journals.org. For some 3-azabicyclo[3.1.0]hexane derivatives, the absolute configuration has been determined using vibrational circular dichroism (VCD) spectroscopy in conjunction with ab initio calculations google.com.
Advanced Synthetic Transformations for Analog Development
The this compound scaffold serves as a versatile starting point for the development of a wide range of analogs with potentially enhanced or modulated biological activities. Advanced synthetic transformations, such as C-H activation and other functionalization reactions, are employed for this purpose.
Palladium-catalyzed transannular C-H arylation has been successfully applied to the 3-azabicyclo[3.1.0]hexane core nih.gov. This methodology allows for the selective functionalization at the C-6 position in just a few steps, providing rapid access to a library of 6-arylated derivatives. Another powerful tool for analog development is the catalytic, enantioselective C-H activation to form cyclopropyl (B3062369) lactams, which can be further functionalized thieme-connect.comthieme-connect.com.
Furthermore, the amine group of this compound can be readily derivatized through standard reactions such as acylation, sulfonylation, and alkylation to introduce a variety of substituents. These modifications can significantly impact the physicochemical properties and biological activity of the resulting compounds. The development of base-promoted intramolecular addition of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles, further expanding the chemical space accessible from this scaffold mdpi.com.
Chemical Reactivity and Derivatization of the 3 Methyl 3 Azabicyclo 3.1.0 Hexan 6 Amine Core
Functional Group Transformations at the Amine Moiety
The primary amine at the 6-position of the 3-methyl-3-azabicyclo[3.1.0]hexane core is a key site for derivatization, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.
Acylation and Alkylation Reactions
The exocyclic amine of 3-azabicyclo[3.1.0]hexane derivatives readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid generated. For instance, the acylation of cyclopropylmethylamine with an acyl chloride has been reported to proceed smoothly to yield the corresponding amide. beilstein-journals.org In a related example, the synthesis of trovafloxacin (B114552) involves the coupling of a protected 6α-amino-3-azabicyclo[3.1.0]hexane derivative with a naphthyridone carboxylic acid, a process that forms an amide bond. beilstein-journals.org
Alkylation of the amine moiety can be achieved using various alkylating agents. The nitrogen substitution with groups like propyl or 2-methyl-2-butene (B146552) has been shown to be crucial for the interaction of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives with sigma receptors. scispace.com In a specific example, the alkylation of (±)-1-phenyl-3-azabicyclo[3.1.0]hexane with 1-bromo-3-methylbut-2-ene in the presence of sodium bicarbonate in DMF at 80 °C yielded the corresponding tertiary amine. scispace.com
| Reactant | Reagent | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Cyclopropylmethylamine | Acyl chloride | Alkyl chloride | Not specified | beilstein-journals.org |
| (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane derivative | 7-Chloronaphthyridone | Protected trovafloxacin | Coupling agents | beilstein-journals.org |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane | 1-Bromo-3-methylbut-2-ene | (±)-3-(3-Methylbut-2-enyl)-1-phenyl-3-azabicyclo[3.1.0]hexane | NaHCO₃, DMF, 80 °C | scispace.com |
Carbamide and Sulfonamide Formation
The synthesis of ureas from amines and isocyanates is a well-established transformation. nih.govacs.org The reaction of fused ring aziridines, such as 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, with amine nucleophiles can lead to the formation of aziridinyl ureas, demonstrating the reactivity of the bicyclic amine system towards isocyanate precursors. unifi.itresearchgate.net The formation of these ureas is influenced by the reaction solvent and the substitution pattern of the aziridine. unifi.it
| Reactant | Reagent | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| 3-Oxa-1-azabicyclo[3.1.0]hexan-2-one | Amine nucleophiles | Aziridinyl urea | Product formation is dependent on solvent and substitution. | unifi.itresearchgate.net |
| Amine | Tosyl chloride | Sulfonamide | Standard procedure in the presence of a base. | chemistrysteps.com |
| 6-Amino-3-azabicyclo[3.1.0]hexane derivative | Dimethylsulfamoyl chloride | 6-Amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide | Demonstrates sulfonylation at the ring nitrogen. | researchgate.net |
Reactions of the Bicyclo[3.1.0]hexane Skeleton
The strained bicyclo[3.1.0]hexane ring system is susceptible to various transformations, including oxidation, reduction, and ring-opening reactions, which can be exploited to generate diverse molecular architectures.
Oxidation Pathways
The oxidation of 3-azabicyclo[3.1.0]hexane derivatives can be complex, with the outcome depending on the oxidant and the substrate. For instance, the oxidation of N-benzylpyrrolidine, a related five-membered ring system, with ruthenium tetroxide (RuO₄) generated in situ from RuO₂·xH₂O and NaIO₄ can lead to the formation of the corresponding lactam, N-benzyl-2-pyrrolidone. dokumen.pub Further oxidation of the lactam can yield the succinimide (B58015) derivative. dokumen.pub The oxidation of a 3-azabicyclo[3.1.0]hexane system containing a benzylic C-H bond with an iron catalyst and a peroxide has been shown to selectively occur at the benzylic position. masterorganicchemistry.com In some cases, oxidation can lead to the formation of diones, as seen in the conversion of a 4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one to the corresponding 2-methyl-2-azabicyclo[3.1.0]hexane-3,4-dione using Dess-Martin periodinane. acs.org
Reduction Reactions
The reduction of amide derivatives of the 3-azabicyclo[3.1.0]hexane core is a common strategy to access the corresponding amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing primary, secondary, and tertiary amides to amines. ucalgary.caacs.org The mechanism involves the initial formation of a tetrahedral intermediate, followed by elimination of an aluminum-oxygen species to form an iminium ion, which is then further reduced to the amine. ucalgary.ca Borane-THF complex has also been used for the reduction of amide functionalities within the 3-azabicyclo[3.1.0]hexane framework. For instance, a benzyl-protected lactam was reduced to the corresponding amine using a borane-THF complex. Catalytic hydrogenation is another effective method for the reduction of certain functional groups within the bicyclic system, often without affecting the cyclopropane (B1198618) ring.
| Substrate | Reducing Agent | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Amide derivative | LiAlH₄ | Amine | Ether solvent, followed by aqueous workup | ucalgary.ca |
| 3-Benzyl-6-(benzyloxycarbonyl)-3-azabicyclo[3.1.0]hexane | Borane-THF complex | 3-Benzyl-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane | Reflux in THF | |
| N-benzyl derivatives of 3-azabicyclo[3.1.0]hexane | H₂, Pd/C | Debenzylated amine | Catalytic hydrogenation |
Cyclopropane Ring Opening Reactions
The strained cyclopropane ring of the bicyclo[3.1.0]hexane system can be opened under various conditions, leading to the formation of five- or six-membered rings. The regioselectivity of the ring-opening is often influenced by the substituents on the bicyclic core and the nature of the attacking nucleophile or acid. bohrium.com For instance, the ring opening of 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane with various nucleophiles occurs in a regioselective manner to provide trans-2-aminocyclopentanecarboxylic acid precursors. bohrium.com In another example, the acid-catalyzed ring opening of a 2-azabicyclo[3.1.0]hexane derivative has been reported. The formation of bicyclic N-acyliminium ions from 3-azabicyclo[3.1.0]hexan-2-ones can be followed by nucleophilic attack, which can be considered a formal ring-opening and re-closing process. Furthermore, the reaction of fused-ring aziridines like 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones with nucleophiles can lead to ring-opened products such as aminomethyl oxazolidinones. unifi.itresearchgate.netacs.org
Stereochemical Influences on Reaction Pathways
The chemical behavior of 3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine is profoundly influenced by its rigid, three-dimensional structure. The fused cyclopropane and pyrrolidine (B122466) rings create a conformationally constrained system where the stereochemistry of the substituents dictates the accessibility of reactive sites and the stereochemical outcome of reactions.
The bicyclo[3.1.0]hexane framework possesses inherent stereocenters at the bridgehead carbons (C1 and C5) and at the C6 position, where the amine group is attached. The spatial arrangement of the amine group is typically described as exo or endo relative to the pyrrolidine ring. In the more stable exo isomer, the amino group is oriented away from the five-membered ring, which minimizes steric hindrance and makes it more accessible for chemical reactions. evitachem.com This configuration is crucial as it governs the approach of electrophiles and other reagents.
Reactions involving the C6-amine or the N3-methylated nitrogen are subject to significant steric directing effects from the bicyclic core. For instance, in nucleophilic substitution reactions at the C6-amine, the incoming group's approach is channeled by the geometry of the scaffold. This often leads to high diastereoselectivity, where one stereoisomer is formed in preference to others. acs.org The reduction of enamides derived from the 3-azabicyclo[3.1.0]hexane core, for example, proceeds with high diastereoselectivity due to hydride transfer occurring on the less sterically congested face of the intermediate N-acyliminium ion. acs.org
Furthermore, the development of syntheses for all four stereoisomers of the related 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid highlights the ability to control and separate cis and trans isomers, which arise from the relative orientation of substituents on the pyrrolidine ring. researchgate.net This control over stereochemistry is fundamental for creating derivatives with specific three-dimensional shapes required for biological activity.
Development of Novel Derivatization Strategies
The derivatization of the 3-azabicyclo[3.1.0]hexane core is a key area of research aimed at producing analogues with tailored properties. Strategies focus on modifying the exocyclic amine at the C6 position and introducing a variety of functional groups to explore the chemical space around the scaffold.
Introduction of Halogenated Substituents (e.g., Fluorination)
The incorporation of halogens, particularly fluorine, into the 3-azabicyclo[3.1.0]hexane framework is a valuable strategy for modulating the electronic properties, lipophilicity, and metabolic stability of the resulting compounds.
Research has demonstrated the synthesis of fluorinated derivatives, such as CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. rsc.org One effective method involves the photochemical decomposition of CHF₂-substituted pyrazolines, which are formed from the cycloaddition of fluorinated diazoalkanes with maleimides. rsc.org For instance, the reaction of in situ generated CF₂H(CH₃)CHN₂ with 1-benzyl-1H-pyrrole-2,5-dione yields both trans and cis diastereomers of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. rsc.org The carbonyl groups of this dione (B5365651) can then be reduced to afford the corresponding 3-azabicyclo[3.1.0]hexane scaffold. rsc.org
Another major route for introducing halogenated substituents involves the reaction of the 6-amino group with polyhalogenated building blocks. beilstein-journals.orgnih.govresearchgate.net Specifically, protected 6-amino-3-azabicyclo[3.1.0]hexanes react with nitropolychlorobutadienes in nucleophilic substitution reactions. beilstein-journals.orgbeilstein-journals.org These reactions can lead to the formation of complex structures where a polychlorinated butadiene moiety is appended to the C6-nitrogen, creating highly functionalized and halogen-rich derivatives. beilstein-journals.orgresearchgate.net
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-Benzyl-1H-pyrrole-2,5-dione | CF₂H(CH₃)CHN₂ (in situ) | 3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | [3+2] Cycloaddition / Photochemical Decomposition | rsc.org |
| N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | (Tetrachloroallylidene)hydrazine | Derivative with a tetrachloroallylidene hydrazone moiety | Nucleophilic Substitution | beilstein-journals.org |
| exo-6-Amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane | Nitrotrichlorobuta-1,3-dienes | Derivatives with polychloronitrobutadiene substituents | Nucleophilic Vinylic Substitution | nih.gov |
Incorporation of Heteroatom-Containing Moieties
The 6-amino group serves as a versatile handle for introducing a wide array of heteroatom-containing moieties, leading to the formation of amides, amidines, and various heterocyclic systems. These modifications can significantly impact the molecule's biological activity and physicochemical properties.
Studies by Zapol'skii et al. extensively detail the reaction of protected 6-amino-3-azabicyclo[3.1.0]hexanes with nitropolychlorobutadienes and their derivatives. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org These reactions are regioselective and result in a variety of products depending on the specific substrate and conditions. For example:
Amidines: Reaction with imidoyl chlorides yields amidine derivatives. nih.gov
Enamines: Nucleophilic substitution with vinyl chlorides leads to the formation of stable E-isomer enamines. researchgate.net
Amides: Treatment with carbonyl chlorides produces the corresponding amides. nih.gov
Furthermore, these initial products can undergo subsequent cyclization reactions to form more complex, highly functionalized heterocyclic systems. For example, derivatives have been cyclized to create pyrazoles and pyrimidines attached to the 3-azabicyclo[3.1.0]hexane core. nih.govresearchgate.net A proposed mechanism for the formation of pyrazoles involves an initial nucleophilic addition, followed by tautomerization and an intramolecular vinylic nucleophilic substitution (SₙVin), and finally elimination to yield the aromatic pyrazole (B372694) ring. nih.gov
| Starting Amine | Reagent Type | Resulting Moiety/Product Class | Reaction Conditions | Reference |
|---|---|---|---|---|
| exo-6-N,N-Dibenzylamino-3-azabicyclo[3.1.0]hexane | Imidoyl Chlorides | Amidines | Methanol | beilstein-journals.orgnih.gov |
| exo-6-Amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane | Vinyl Chlorides | Enamines | - | nih.gov |
| exo-6-Amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane | Carbonyl Chlorides | Amides | - | nih.gov |
| Azabicyclohexyl-nitrobutadiene derivative | Arylhydrazines | Nitropyrazoles | Methanol, rt | nih.govresearchgate.net |
| Azabicyclohexyl-nitrobutadiene derivative | Acetamidine hydrochloride | Pyrimidines | THF | nih.govresearchgate.net |
These derivatization strategies demonstrate the versatility of the this compound core as a scaffold for generating diverse chemical libraries. The interplay of its fixed stereochemistry and the reactivity of its amino group allows for the controlled synthesis of complex molecules with potential applications in various fields of chemical and biological research.
Structural Elucidation and Stereochemical Analysis of 3 Methyl 3 Azabicyclo 3.1.0 Hexan 6 Amine
Conformational Analysis of the Bicyclo[3.1.0]hexane System
The bicyclo[3.1.0]hexane framework, which forms the core of 3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine, is a conformationally constrained system. Its structure is characterized by the fusion of a five-membered ring and a cyclopropane (B1198618) ring. This arrangement forces the five-membered ring into specific, non-planar conformations, primarily described as "boat" and "chair" forms. rsc.orgrsc.org
Theoretical and experimental studies on analogous systems, such as 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives, have shown that the boat-like conformers are often more stable than the chair-like ones. rsc.orgrsc.orgresearchgate.net The relative stability of these conformers is influenced by the nature and orientation of substituents on the bicyclic core. For instance, 1H NMR spectroscopic studies on endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives indicated a preference for a chair conformation. rsc.orgrsc.org Conversely, the corresponding N-demethylated compounds were found to favor a boat conformation. rsc.orgrsc.org This highlights the subtle interplay of steric and electronic effects in determining the predominant conformation. The introduction of the methyl group on the nitrogen atom at position 3 and the amine group at position 6 in the target compound are expected to significantly influence this conformational equilibrium.
Table 1: Conformational Preferences in 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Derivative | Preferred Conformation | Reference |
|---|---|---|
| endo-3-Methyl-6-morpholino-3-azabicyclo[3.1.0]hexane | Chair | rsc.orgrsc.org |
| N-demethyl-endo-morpholino-3-azabicyclo[3.1.0]hexane | Boat | rsc.orgrsc.org |
Determination of Absolute Stereochemistry
Establishing the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is critical for understanding the properties and potential applications of chiral molecules like this compound.
X-ray Crystallography for Stereochemical Resolution
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of crystalline compounds. This technique provides an unambiguous map of electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles in the solid state. For various derivatives of the 3-azabicyclo[3.1.0]hexane system, X-ray crystallography has been instrumental in confirming their constitution and relative stereochemistry. researchgate.netnih.gov
For example, the structure of a diastereomeric (1R,4R,5S)-2-azabicyclo[3.1.0]hexanone derivative was unequivocally confirmed by X-ray crystallography, which was crucial for its use in a multi-step synthesis. thieme-connect.com Similarly, the stereochemistry of other bicyclo[3.1.0]hexane derivatives has been confirmed through this method, often revealing the endo or exo configuration of substituents. rsc.orgrsc.orgresearchgate.net Although a specific crystallographic report for this compound is not detailed in the provided search results, this method remains the gold standard for such stereochemical assignments should a suitable crystalline sample be obtained.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful tools for assigning the absolute configuration of molecules in solution. acs.org
Modern approaches combine experimental chiroptical measurements with quantum mechanical calculations, most notably Density Functional Theory (DFT). rsc.org For a bicyclo[3.1.0]hexane derivative, researchers have successfully used a combination of ECD, ORD, and VCD spectroscopy alongside DFT calculations to determine its absolute configuration with high confidence. rsc.org This process involves:
Performing an extensive conformational search to identify all low-energy conformers of the molecule.
Calculating the theoretical ECD, ORD, and VCD spectra for each stable conformer.
Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.
Comparing the calculated spectrum with the experimentally measured spectrum. A match between the two allows for a reliable assignment of the absolute configuration. acs.org
This combined experimental and theoretical approach is particularly valuable for conformationally flexible molecules like this compound, as it accounts for the contributions of multiple conformers present in solution. rsc.orgacs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Advanced multi-dimensional NMR techniques provide detailed information about connectivity and spatial relationships between atoms.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A suite of two-dimensional (2D) NMR experiments is essential for the complete structural assignment of complex molecules like this compound.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct ¹H-¹³C one-bond correlation map.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. This is particularly powerful for determining the relative stereochemistry, such as the endo or exo orientation of substituents on the bicyclic ring. The use of NOESY to establish the relative configuration of cycloadducts in the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives has been documented. beilstein-journals.org
Based on data from analogous structures, a representative NMR data table can be proposed. semanticscholar.orgthieme-connect.combeilstein-journals.orgmdpi.com
Table 2: Representative NMR Data for the 3-Methyl-3-azabicyclo[3.1.0]hexane Core
| Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| H-1, H-5 (Bridgehead) | ~1.3-1.6 | ~24-26 | H-2, H-4, H-6 | H-2, H-4, H-6 |
| H-2, H-4 (CH₂) | ~2.4-3.1 | ~50-60 | H-1, H-5, N-CH₃ | H-1, H-5, H-6 |
| H-6 (CH-NH₂) | ~2.9-3.4 | ~45-50 | H-1, H-5 | H-2, H-4 |
Note: These are estimated values based on related compounds and are for illustrative purposes.
Dynamic NMR Studies for Conformational Exchange
The bicyclo[3.1.0]hexane system can undergo conformational exchange, typically between boat and chair forms. Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and thermodynamics of such processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.
At high temperatures, where the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. At the coalescence temperature, the signals broaden significantly. At very low temperatures (the slow-exchange regime), separate signals for each of the individual conformers can be observed.
Analyzing the spectra across this temperature range allows for the determination of the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the conformational exchange process. Such studies would provide quantitative insight into the energy barrier between the boat and chair conformations of this compound and how substituents influence this dynamic equilibrium.
Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and elemental composition. In the case of this compound, mass spectrometry serves to confirm its molecular formula (C6H12N2) and offers insights into its structural integrity through the analysis of its fragmentation patterns. bldpharm.com
High-Resolution Mass Spectrometry (HRMS) is particularly powerful, delivering highly accurate mass measurements that can definitively establish the elemental composition of a molecule. For instance, HRMS has been effectively used to confirm the structures of various derivatives of the 3-azabicyclo[3.1.0]hexane scaffold by comparing the calculated exact mass with the experimentally determined value. mdpi.combeilstein-journals.org For this compound, the theoretical exact mass is 112.099848 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's elemental formula, C6H12N2.
The fragmentation of this compound in the mass spectrometer, typically using techniques like Electron Ionization (EI), provides a characteristic fingerprint that is vital for structural confirmation. The fragmentation patterns are governed by the stability of the resulting carbocations and radical species, with the presence of nitrogen atoms playing a key directive role.
The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) of 112. Consistent with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. The most significant fragmentation pathway for acyclic and cyclic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.
For this compound, several α-cleavage pathways are possible due to the presence of two amine functionalities and a strained bicyclic system:
Cleavage adjacent to the primary amine (C6-NH2): The bond between C6 and the bridgehead carbons (C1 or C5) can cleave. For example, cleavage of the C1-C6 bond would lead to the opening of the cyclopropane ring, a process driven by the release of ring strain and the formation of a stable iminium ion.
Cleavage adjacent to the tertiary amine (N3):
Loss of the N-methyl group (a C-N bond cleavage) would result in a fragment at m/z 97 (M-15). This is a common fragmentation for N-methyl amines.
Cleavage of the C-C bonds alpha to the N3 atom within the pyrrolidine (B122466) ring (C2-C3 or C4-C3) is also possible, leading to ring opening and subsequent fragmentation events.
The strained three-membered cyclopropane ring is also susceptible to fragmentation. Ring-opening reactions can lead to a variety of charged fragments. The complex interplay of these pathways results in a unique mass spectrum. A summary of plausible key fragments is presented in the table below.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 112 | [C6H12N2]+• | Molecular Ion (M+) |
| 97 | [M - CH3]+ | α-Cleavage: Loss of the methyl group from the tertiary amine (N3) |
| 95 | [M - NH3]+• | Loss of ammonia (B1221849) from the primary amine |
| 83 | [C5H9N]+ | Cleavage of the C1-C6 and C5-C6 bonds with loss of CH3N |
| 70 | [C4H8N]+ | α-Cleavage at C2-C3 followed by rearrangement and loss of C2H4 |
| 56 | [C3H6N]+ | Further fragmentation of larger ring-opened structures |
This predictive analysis, based on fundamental principles of mass spectrometry and data from related structures, provides a framework for interpreting the experimental mass spectrum of this compound, enabling its unambiguous structural confirmation. libretexts.org
Computational and Theoretical Studies of 3 Methyl 3 Azabicyclo 3.1.0 Hexan 6 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, DFT calculations have been employed to understand reaction mechanisms and stereoselectivity. researchgate.netnih.gov In the context of 3-methyl-3-azabicyclo[3.1.0]hexan-6-amine, DFT could be utilized to determine key electronic properties.
These calculations can provide valuable data on the molecule's stability, reactivity, and the distribution of electron density. For instance, DFT can be used to calculate the energies of different molecular orbitals, which is crucial for predicting how the molecule will interact with other chemical species.
Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations. Specific values would require dedicated computational studies on the molecule.
Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides a deeper understanding of a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
For related 3-azabicyclo[3.1.0]hexane systems, HOMO-LUMO analysis has been used to explain the outcomes of cycloaddition reactions. researchgate.netnih.gov A similar analysis for this compound would identify the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Representative Molecular Orbital Data for this compound (Illustrative)
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
|---|---|---|
| HOMO | -8.2 | The primary site for electrophilic attack is often localized on the nitrogen atoms. |
| LUMO | 1.5 | Indicates regions susceptible to nucleophilic attack. |
Note: The data in this table is illustrative and based on general principles of molecular orbital theory as applied to similar molecules.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The 3-azabicyclo[3.1.0]hexane framework is conformationally restricted, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for a biological target. nih.gov Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule and their relative energies. acs.org
MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. This can reveal the preferred three-dimensional shapes of this compound and the energy barriers between different conformations. Such studies have been performed on related bicyclic systems to understand their structural preferences. acs.org
In Silico Modeling of Molecular Interactions
Understanding how a molecule interacts with biological macromolecules like proteins is a cornerstone of drug discovery. In silico modeling techniques are invaluable for predicting these interactions.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is widely used to screen for potential drug candidates and to understand the structural basis of ligand-receptor interactions.
For derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, docking studies have been conducted to investigate their binding to various biological targets, such as actin and opioid receptors. nih.govmdpi.com In a hypothetical docking study of this compound against a target protein, the goal would be to identify the most stable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The results of such a study can be quantified by a docking score, which estimates the binding affinity.
Table 3: Representative Ligand-Protein Docking Results (Illustrative)
| Target Protein | Docking Score (kcal/mol) (Illustrative) | Key Interactions (Illustrative) |
|---|---|---|
| Opioid Receptor | -8.5 | Hydrogen bond between the amine group and an aspartate residue; hydrophobic interactions with a phenylalanine residue. |
Note: This table provides a hypothetical example of docking results to illustrate the type of data generated.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. mdpi.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. mdpi.com
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com Given that the 3-azabicyclo[3.1.0]hexane core is present in various bioactive compounds, a pharmacophore model could be developed for a specific target class where this scaffold is prevalent, such as certain central nervous system receptors. nih.govsemanticscholar.org This model could then be used to screen for other derivatives of this compound with potentially improved activity.
Prediction of Spectroscopic Properties from First Principles
The primary theoretical approach for predicting spectroscopic properties is Density Functional Theory (DFT). chemrxiv.org This method has been successfully employed to study the structural and electronic properties of various cyclic amines and bicyclic systems. nih.gov For instance, DFT calculations have been used to determine the optimized geometries and vibrational frequencies of related compounds, showing good agreement with experimental data. nih.gov
To predict the spectroscopic properties of this compound, the initial step would involve a conformational analysis to identify the lowest energy (most stable) three-dimensional structure of the molecule. Following this, ab initio or DFT calculations would be performed, typically using a basis set such as 6-31G*, to compute the shielding tensors for ¹H and ¹³C nuclei and the vibrational frequencies and corresponding intensities for IR spectroscopy. nih.gov
Predicted ¹H and ¹³C NMR Spectra:
The calculated isotropic shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting predicted ¹H and ¹³C NMR spectra would provide valuable information about the electronic environment of each nucleus, aiding in the assignment of signals in experimentally obtained spectra. The predicted chemical shifts are crucial for confirming the connectivity and stereochemistry of the bicyclic framework and the substituents.
Below is an illustrative table of the type of data that would be generated from a DFT-based ¹H NMR prediction for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are representative values and not from actual first-principles calculations on the specified compound.)
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| H on C1 | 2.1 - 2.3 |
| H on C2 (axial) | 2.8 - 3.0 |
| H on C2 (equatorial) | 2.5 - 2.7 |
| H on C4 (axial) | 2.9 - 3.1 |
| H on C4 (equatorial) | 2.6 - 2.8 |
| H on C5 | 1.8 - 2.0 |
| H on C6 | 2.4 - 2.6 |
| N-CH₃ | 2.2 - 2.4 |
Similarly, a predicted ¹³C NMR spectrum would be generated, providing insight into the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and not from actual first-principles calculations on the specified compound.)
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 35 - 40 |
| C2 | 50 - 55 |
| C4 | 52 - 57 |
| C5 | 30 - 35 |
| C6 | 40 - 45 |
Predicted Infrared (IR) Spectrum:
First-principles calculations of vibrational frequencies are instrumental in interpreting experimental IR spectra. The calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities. These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method, thereby improving agreement with experimental data. nih.gov Key vibrational modes for this compound would include the N-H stretching of the amine group, C-H stretching of the alkyl and methyl groups, and various bending and skeletal vibrations characteristic of the azabicyclic ring system.
A table of predicted IR frequencies would typically be presented as follows.
Table 3: Predicted IR Vibrational Frequencies for this compound (Note: These are representative values and not from actual first-principles calculations on the specified compound.)
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3300 - 3400 | Medium | N-H stretch (amine) |
| 2950 - 3000 | Strong | C-H stretch (methyl) |
| 2850 - 2950 | Strong | C-H stretch (alkyl) |
| 1590 - 1650 | Medium | N-H bend (amine) |
| 1450 - 1470 | Medium | C-H bend (methyl/alkyl) |
The comparison of such predicted spectra with experimental data is a critical step in the structural verification of synthesized compounds within the 3-azabicyclo[3.1.0]hexane class.
Role as a Privileged Scaffold in Ligand Design
The 3-azabicyclo[3.1.0]hexane framework, the core of this compound, is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular structures that are capable of binding to multiple, unrelated biological targets, often with high affinity. The rigidity of the bicyclic system in this compound reduces the conformational flexibility of ligands that incorporate it, which can lead to a decrease in the entropic penalty upon binding to a target and thus enhance binding affinity.
The strategic placement of the methyl group on the nitrogen at position 3 and the amine group at position 6 provides two key points for chemical modification, allowing for the generation of diverse libraries of compounds. The amino group, in particular, can serve as a crucial interaction point with biological targets, for instance, by forming hydrogen bonds or salt bridges. The constrained nature of the scaffold allows for the exploration of chemical space in a more defined manner compared to more flexible aliphatic amines. This has made derivatives of this scaffold valuable in the development of ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
Exploration of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
While direct studies on the interaction of this compound with biological macromolecules are not extensively documented in publicly available literature, the broader class of 3-azabicyclo[3.1.0]hexane-containing molecules has been shown to interact with a variety of proteins. The primary amine at the 6-position is a key functional group that can participate in crucial intermolecular interactions within a protein's binding site. These interactions can include:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptors such as the backbone carbonyls or the side chains of amino acids like aspartate, glutamate (B1630785), and serine.
Ionic Interactions: Under physiological pH, the amine group is protonated, allowing it to form salt bridges with negatively charged amino acid residues like aspartate and glutamate.
Hydrophobic Interactions: The bicyclic core of the molecule, although containing heteroatoms, has hydrophobic regions that can engage in van der Waals interactions with nonpolar pockets within a protein.
The specific interactions will, of course, be dictated by the architecture of the binding site of the target protein. Molecular modeling and structural biology techniques such as X-ray crystallography and NMR spectroscopy are invaluable tools for elucidating the precise binding modes of ligands containing this scaffold.
There is less evidence for the direct interaction of this class of compounds with nucleic acids. However, the presence of a primary amine suggests the potential for electrostatic interactions with the negatively charged phosphate backbone of DNA or RNA.
Mechanistic Investigations of Molecular Target Modulation
The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into molecules designed to modulate the activity of various molecular targets. The following subsections detail some of the mechanistic investigations involving derivatives of this scaffold.
Receptor Binding Studies and Selectivity Profiling
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been explored as ligands for several receptor types, most notably opioid and dopamine (B1211576) receptors. The rigid nature of the scaffold is instrumental in conferring selectivity for specific receptor subtypes.
For instance, structure-activity relationship (SAR) studies on a series of 3-azabicyclo[3.1.0]hexane derivatives have revealed their potential as µ-opioid receptor ligands. The orientation of substituents on the scaffold has been shown to be critical for achieving high binding affinity and selectivity over δ and κ opioid receptor subtypes.
Furthermore, derivatives of azabicyclo[3.1.0]hexane have been investigated as modulators of dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. The constrained geometry of the scaffold helps in positioning the pharmacophoric elements in a manner that is optimal for binding to the D3 receptor.
| Compound/Derivative Class | Target Receptor | Key Findings |
| 3-Azabicyclo[3.1.0]hexane derivatives | µ-Opioid Receptor | SAR studies identified compounds with picomolar binding affinity and high selectivity over δ and κ subtypes. |
| Azabicyclo[3.1.0]hexane derivatives | Dopamine D3 Receptor | The scaffold serves to orient pharmacophores for optimal binding, leading to the discovery of potent modulators. |
Enzyme Inhibition Mechanisms
The this compound scaffold has been incorporated into inhibitors of various enzymes. A notable example is the inhibition of the Son of Sevenless homolog 1 (SOS1) and KRAS protein-protein interaction. A derivative of this compound has been identified as an inhibitor of this interaction, which is a key target in oncology.
The mechanism of inhibition in such cases often involves the ligand binding to a specific pocket on the enzyme or one of the protein partners, thereby preventing the formation of a functional complex. The affinity and specificity of this interaction are dictated by the precise fit of the inhibitor into the binding site, which is facilitated by the well-defined three-dimensional structure of the 3-azabicyclo[3.1.0]hexane core.
Another area where this scaffold has been utilized is in the development of inhibitors for the hepatitis C virus (HCV) NS3 protease. Narlaprevir, a potent inhibitor of this enzyme, contains a related 3-azabicyclo[3.1.0]hexane component. The scaffold helps to position the warhead of the inhibitor for optimal interaction with the active site of the protease.
| Derivative of this compound | Target Enzyme/Interaction | IC50 |
| N-((R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)-4-(((1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)amino)-6-oxo-1-(spiro[2.3]hexan-5-yl)-1,6-dihydropyridin-3-carboxamide | SOS1:KRAS | 8.40 nM |
Modulation of Signal Transduction Pathways
By targeting receptors and enzymes, compounds containing the this compound scaffold can modulate various intracellular signal transduction pathways. For example, by acting as antagonists at dopamine D3 receptors, these compounds can influence downstream signaling cascades that are regulated by dopamine.
Similarly, as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGluR2), derivatives of 3-azabicyclo[3.1.0]hexane can enhance the receptor's response to its endogenous ligand, glutamate. This can lead to a dampening of excessive neuronal excitation, a mechanism that is being explored for the treatment of anxiety and other neurological disorders.
The inhibition of the SOS1:KRAS interaction directly impacts the Ras-MAPK signaling pathway, a critical pathway that is often dysregulated in cancer. By blocking this interaction, derivatives of this compound can inhibit downstream signaling that promotes cell proliferation and survival.
Impact on Metabolic Regulation and Gene Expression
While direct evidence linking this compound to the modulation of metabolic regulation and gene expression is limited, it is plausible that through its interaction with various molecular targets, it could have indirect effects in these areas. For instance, modulation of signaling pathways such as the Ras-MAPK pathway can ultimately lead to changes in the expression of genes that control cell growth, differentiation, and metabolism.
Further research is required to fully elucidate the downstream consequences of modulating specific targets with ligands based on the this compound scaffold. Techniques such as transcriptomics (RNA-seq) and proteomics could provide a global view of the changes in gene and protein expression induced by these compounds, offering deeper insights into their mechanisms of action and potential therapeutic applications.
Applications of this compound Scaffolds in Chemical Biology and Molecular Target Research
The rigid, bicyclic structure of 3-azabicyclo[3.1.0]hexane derivatives, including this compound, has established this scaffold as a "privileged structure" in medicinal chemistry. This framework provides a three-dimensional arrangement of functional groups that is favorable for binding to a variety of biological targets. Consequently, it has been extensively utilized in the development of modulators for receptors and enzymes involved in a range of pathologies.
Future Directions and Emerging Research Avenues for 3 Methyl 3 Azabicyclo 3.1.0 Hexan 6 Amine
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 3-ABH derivatives has advanced significantly, moving from classical methods to more sophisticated catalytic strategies. bohrium.com Future research is centered on improving efficiency, selectivity, and sustainability. A primary challenge remains the development of robust asymmetric syntheses to access specific enantiomers, which often exhibit distinct biological activities. bohrium.com
Key emerging methodologies include:
Transition-Metal Catalysis : Catalytic systems using palladium, rhodium, copper, and silver are continuously being refined. bohrium.comresearchgate.net For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones offers a practical, high-yield route to a variety of 3-ABH derivatives. rsc.org Silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes provides a highly atom-economical method for creating multiple chemical bonds in a single step under mild, air-based conditions. acs.org
Metal-Free and Organocatalytic Processes : To enhance sustainability, there is a growing focus on metal-free reactions. mdpi.com These include calcium-catalyzed cycloisomerization and iodine-mediated domino reactions from N-allyl enamines. bohrium.com
Photocatalysis and Electrochemistry : Eco-friendly approaches like photocatalytic and electrochemical synthesis are promising future directions. bohrium.com Photocatalytic pathways have been successfully used for conversions starting from enyne analogues, offering mild reaction conditions and broad substrate applicability. mdpi.com
1,3-Dipolar Cycloadditions : The reaction of azomethine ylides with cyclopropenes is a powerful strategy for constructing spiro-fused 3-ABH systems with high stereoselectivity. beilstein-journals.org Future work will likely expand the scope of the dipoles and dipolarophiles to create even greater molecular diversity.
Interactive Table: Comparison of Modern Synthetic Methodologies for the 3-ABH Scaffold
| Methodology | Catalyst/Reagent Type | Key Features & Advantages | References |
|---|---|---|---|
| Palladium-Catalyzed Cyclopropanation | Transition-Metal (Pd) | High yields and diastereoselectivity; applicable to gram-scale synthesis. | rsc.org |
| Silver-Catalyzed Oxidative Cyclopropanation | Transition-Metal (Ag) | Highly atom-economical; uses air as the oxidant; forms multiple bonds in one step. | acs.org |
| Copper-Mediated Oxidative Cyclization | Transition-Metal (Cu) | Facile construction from allylamines and allenes. | researchgate.net |
| Metal-Free Domino Reactions | Iodine-Mediated | Avoids transition metals; proceeds via a domino reaction from N-allyl enamines. | bohrium.com |
| 1,3-Dipolar Cycloaddition | Organocatalytic | High stereoselectivity; creates complex spiro-fused systems under mild conditions. | beilstein-journals.org |
| Photocatalysis | Light-Induced | Environmentally friendly; proceeds under mild conditions. | bohrium.commdpi.com |
Advanced Applications in Complex Molecule Synthesis
The 3-ABH scaffold is a valuable building block for constructing complex, biologically active molecules. researchgate.net Its rigid structure allows it to serve as a conformationally constrained peptide mimetic or a bioisostere for aromatic rings, providing unique spatial arrangements for functional groups. unife.it
Future applications will focus on:
Natural Product Synthesis : The 3-ABH core is present in several potent antitumor antibiotics, including Duocarmycin SA, Yatakemycin, CC-1065, and Ficellomycin. unife.itmdpi.comusfca.edu Ongoing research aims to develop more efficient total syntheses and create novel analogues of these natural products with improved therapeutic profiles. usfca.edu
Pharmaceutical Scaffolds : Derivatives of 3-ABH are key intermediates in the synthesis of important drugs. bohrium.com A notable example is the mu-opioid receptor antagonist CP-866,087, for which practical synthetic routes utilizing the scaffold have been developed. rsc.org
Spirocyclic Compounds : The scaffold is ideal for creating diverse spirocyclic systems, which are an important class of compounds in drug discovery and materials science. beilstein-journals.org Methods like 1,3-dipolar cycloaddition are being used to generate libraries of novel spiro[3-azabicyclo[3.1.0]hexane]oxindoles and other complex heterocyclic frameworks. beilstein-journals.orgmdpi.com
Interactive Table: Examples of Complex Molecules Incorporating the 3-ABH Scaffold
| Molecule/Class | Significance/Application | References |
|---|---|---|
| Duocarmycin SA, CC-1065 | Potent DNA-alkylating antitumor natural products. | mdpi.com |
| Ficellomycin | Cytotoxic antibiotic natural product with a rare azabicyclo[3.1.0]hexane core. | usfca.edu |
| CP-866,087 | A mu-opioid receptor antagonist developed for therapeutic use. | rsc.org |
| Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | Novel class of compounds studied for potential antitumor activity. | mdpi.commdpi.com |
| 3,4-Methanoprolines | Conformationally rigid analogues of proline used in peptide chemistry. | unife.it |
Integration with Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) with traditional medicinal chemistry is a rapidly emerging frontier. For a scaffold like 3-ABH, these computational tools offer the potential to dramatically accelerate the discovery and optimization of new drug candidates. An innovative study has already presented the integration of machine learning with a 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold for further exploration in drug design. smolecule.com
Future research will likely involve:
In Silico Screening and Property Prediction : ML models can be trained on existing data for 3-ABH derivatives to predict ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties for novel, virtual compounds. mdpi.com This allows for the prioritization of synthetic targets with the highest probability of success.
Quantitative Structure-Activity Relationship (QSAR) : AI can analyze complex datasets to identify subtle relationships between the three-dimensional structure of 3-ABH analogues and their biological activity, guiding the design of more potent and selective molecules.
De Novo Drug Design : Generative AI models can design entirely new molecules based on the 3-ABH scaffold that are optimized for binding to a specific biological target, exploring chemical space that might not be obvious to a human chemist.
Scaffold Hopping and Bioisostere Replacement : Machine learning can identify novel ways to use the 3-ABH core as a bioisosteric replacement for other chemical groups in known drugs, potentially leading to improved properties or novel intellectual property.
Interactive Table: Potential AI/ML Applications in 3-ABH-Based Drug Discovery
| Application Area | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Screening large virtual libraries of 3-ABH derivatives against biological targets. | Rapid identification of initial hit compounds. |
| ADMET Prediction | Using ML models to predict the pharmacokinetic and toxicity profiles of new designs. | Reduces late-stage failures and improves drug-likeness. mdpi.com |
| Generative Design | Creating novel 3-ABH derivatives optimized for specific properties. | Expands accessible chemical space and innovation. |
| Synthesis Planning | Predicting viable and efficient synthetic routes for novel 3-ABH targets. | Accelerates the synthesis of promising compounds. |
Exploration of Unconventional Biological Targets
While derivatives of 3-ABH are known to interact with established targets like opioid and dopamine (B1211576) receptors, a significant future direction is the exploration of their activity against less conventional targets. mdpi.com The scaffold's rigid geometry can be exploited to achieve high selectivity for targets that are challenging for more flexible molecules, such as protein-protein interfaces or allosteric sites.
Emerging areas of biological exploration include:
Modulation of the Actin Cytoskeleton : Recent studies have shown that certain spiro-fused 3-ABH derivatives can disrupt the actin cytoskeleton in cancer cells, reducing filopodia-like protrusions and potentially decreasing cell motility and invasiveness. nih.govresearchgate.net This represents a non-traditional anticancer mechanism worthy of further investigation.
Targeting Protein-Protein Interactions : The MDM2/p53 interaction is a critical regulator of cell survival, and its disruption is a key strategy in oncology. The 3-ABH scaffold could be decorated to mimic key binding motifs and act as an inhibitor of this pathway. nih.gov
Signal Transduction Pathways : Compounds containing the 3-ABH fragment may influence signal cascades like the STAT3/JAK2 pathway, which is implicated in cancer and inflammatory diseases. nih.gov
Enzyme Inhibition : Beyond kinases, the scaffold can be used to design inhibitors for other enzyme classes, such as histone deacetylases (HDACs), which are important epigenetic targets. beilstein-journals.org
Interactive Table: Known and Emerging Biological Targets for the 3-ABH Scaffold
| Target Class | Specific Example(s) | Therapeutic Area | References |
|---|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Mu-opioid receptors, Dopamine D3 receptors | Pain, Addiction, Neurological Disorders | mdpi.com |
| DNA | DNA Alkylation (minor groove) | Oncology | mdpi.comusfca.edu |
| Cytoskeletal Components | Actin Filaments | Oncology (anti-metastatic) | nih.govresearchgate.net |
| Protein-Protein Interactions | MDM2/p53 complex | Oncology | nih.gov |
| Signaling Pathways | STAT3/JAK2 | Oncology, Inflammation | nih.gov |
| Enzymes | Histone Deacetylases (HDACs) | Oncology, Neurological Disorders | beilstein-journals.org |
Development of Advanced Analytical Probes Utilizing the Core Structure
The development of sophisticated molecular tools to interrogate biological systems is crucial for advancing biomedical research. The rigid 3-ABH scaffold is an excellent foundation for creating advanced analytical probes due to its well-defined three-dimensional structure. This rigidity ensures that attached reporter groups (e.g., fluorophores, radiolabels) are held in a precise spatial orientation, which can reduce background noise and improve binding specificity.
Future research in this area could focus on:
Fluorescent Probes : By attaching a fluorophore to the 3-ABH core, researchers can create probes to visualize biological targets and processes within living cells using techniques like confocal microscopy. The scaffold's rigidity can be used to design probes that only fluoresce upon binding to their target, creating a "turn-on" sensor.
Biochemical Probes : The scaffold can be used to design biochemical probes to study enzyme interactions and metabolic pathways. For example, an inhibitor based on the 3-ABH core could be functionalized with a biotin (B1667282) tag for affinity purification and identification of its protein targets.
Positron Emission Tomography (PET) Ligands : Incorporating a positron-emitting isotope (like ¹⁸F or ¹¹C) onto the 3-ABH scaffold could lead to the development of novel PET ligands. These ligands would allow for the non-invasive imaging and quantification of drug targets (e.g., receptors, enzymes) in the brain and other organs in living subjects, aiding in drug development and disease diagnosis. The development of such probes is a key goal for creating new tools to study biological mechanisms. bohrium.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-3-azabicyclo[3.1.0]hexan-6-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving bicyclic intermediates. For example, cyclopropane-containing precursors (e.g., methyl 2-chloro-2-cyclopropylideneacetate) are used to construct the azabicyclo framework, followed by methylation and amine functionalization. Optimization involves adjusting solvent systems (e.g., THF or DCM), temperature (0–25°C), and catalytic agents (e.g., palladium or nickel catalysts) to enhance stereoselectivity . Chromatographic purification (HPLC or column chromatography) is critical for isolating enantiomerically pure forms .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon hybridization (e.g., cyclopropane carbons at δ 15–25 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies show that the bicyclic core is robust in neutral to mildly acidic conditions (pH 4–7) but degrades in strongly basic environments (pH >10) due to ring-opening reactions. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C. Storage recommendations: inert atmosphere (N) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization. Molecular docking simulations (e.g., using AutoDock Vina) assess binding affinities to target proteins (e.g., neurotransmitter receptors). For example, substituting the methyl group with bulkier substituents may improve receptor selectivity .
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Discrepancies arise from steric hindrance around the bicyclic amine and solvent effects. Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while protic solvents (e.g., MeOH) stabilize carbocation intermediates, leading to SN1 mechanisms. Kinetic isotope effect (KIE) studies and -labeling can resolve competing pathways .
Q. How does the compound’s solubility in aqueous and organic solvents impact its applicability in drug formulation?
- Methodological Answer : The compound exhibits limited aqueous solubility (logP ~1.8) but is highly soluble in chloroform and DMSO. Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts) improve bioavailability. Solubility parameters (Hansen solubility parameters) guide excipient selection for nanoparticle encapsulation .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) preserve enantiomeric excess. Process analytical technology (PAT) monitors optical rotation in real time. Low-temperature crystallization (<0°C) minimizes racemization in final purification .
Key Research Gaps and Recommendations
- Gap : Limited public data on pharmacokinetics and toxicity profiles.
Recommendation : Conduct ADMET assays (e.g., microsomal stability, CYP inhibition) using in vitro models . - Gap : Mechanistic studies on ring-opening reactions under basic conditions.
Recommendation : Use isotopic labeling (-cyclopropane) to track degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
